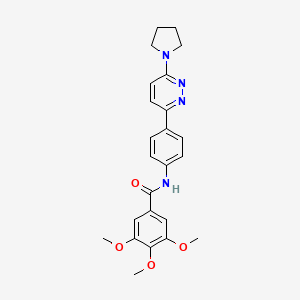

3,4,5-trimethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-30-20-14-17(15-21(31-2)23(20)32-3)24(29)25-18-8-6-16(7-9-18)19-10-11-22(27-26-19)28-12-4-5-13-28/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJHQXMGAVEBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4,5-trimethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound involves multiple steps, typically beginning with the preparation of the pyridazinyl moiety followed by the introduction of the trimethoxybenzamide group. The synthetic pathway often includes:

- Formation of Pyridazine Derivative : Utilizing pyrrolidine and appropriate aldehydes or ketones.

- Benzamide Coupling : Reacting the pyridazine derivative with 3,4,5-trimethoxybenzoic acid derivatives.

- Purification : Employing techniques such as recrystallization or chromatography to obtain pure compounds.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of compounds similar to 3,4,5-trimethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide against various cancer cell lines. For instance:

- Cytotoxicity Assays : Compounds with similar structural motifs have shown significant cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. Notably, compounds bearing a 3,4,5-trimethoxyphenyl moiety exhibited IC50 values in the low micromolar range .

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Cell Cycle Arrest : Induction of G2/M phase arrest has been observed in treated cancer cells, leading to apoptosis .

- Inhibition of Oncogenic Kinases : The compound has been shown to inhibit several key kinases involved in cancer progression, including CDK-2 and tubulin polymerization pathways .

- Apoptotic Pathways : Activation of caspase cascades and modulation of Bcl-2 family proteins were noted, indicating a mitochondrial pathway involvement in apoptosis induction .

Table 1: Summary of Biological Activity

Case Studies

- Case Study on MCF-7 Cells :

- Kinase Profiling :

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from structurally related compounds in the patent literature () and crystallographic methodologies ().

Structural and Functional Analogues

Example 53 Compound (Patent ): Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key Features:

- Pyrazolo[3,4-d]pyrimidine core (vs. pyridazine in the target compound).

- Fluorinated chromen-4-one and benzamide substituents (vs. trimethoxybenzamide).

- Melting Point : 175–178°C; Mass : 589.1 (M⁺+1).

- Comparison :

- The trimethoxybenzamide group in the target compound could enhance lipophilicity relative to the fluorinated benzamide in Example 53, influencing membrane permeability .

- While focuses on crystallographic software (SHELX), it highlights the importance of structural precision in small-molecule analysis. For example, compounds refined via SHELXL (e.g., kinase inhibitors with pyridazine cores) often exhibit well-resolved torsion angles and hydrogen-bonding networks, which are critical for structure-activity relationship (SAR) studies. The target compound’s pyrrolidine-pyridazine linkage may benefit from such methodologies to optimize its conformational stability .

Data Table: Hypothetical Comparison Based on Patent and Crystallographic Trends

Preparation Methods

Preparation of 3,4,5-Trimethoxybenzoic Acid

3,4,5-Trimethoxybenzoic acid is commercially available but can also be synthesized via methylation of gallic acid (3,4,5-trihydroxybenzoic acid) using dimethyl sulfate in alkaline conditions.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Melting Point | 162–164°C |

| Characterization | IR: 1680 cm⁻¹ (C=O stretch) |

Synthesis of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

Preparation of 3,6-Dichloropyridazine

3,6-Dichloropyridazine serves as the starting material for pyridazine functionalization. It is synthesized via cyclization of maleic hydrazide with phosphorus oxychloride.

Substitution at Position 6 with Pyrrolidine

3,6-Dichloropyridazine undergoes nucleophilic aromatic substitution with pyrrolidine in dimethylformamide (DMF) at 80°C for 6 hours.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | Potassium carbonate |

| Temperature | 80°C |

| Yield | 78% |

Product: 6-(Pyrrolidin-1-yl)-3-chloropyridazine

Characterization:

Suzuki–Miyaura Coupling for Phenyl Attachment

6-(Pyrrolidin-1-yl)-3-chloropyridazine is coupled with 4-aminophenylboronic acid using a palladium catalyst.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | Na₂CO₃ |

| Solvent | Dioxane/Water (4:1) |

| Temperature | 90°C, 12 h |

| Yield | 65% |

Product: 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

Characterization:

- $$^1$$H NMR (DMSO-d₆): δ 8.32 (s, 1H), 7.85 (d, J = 8.2 Hz, 2H), 7.45 (d, J = 8.2 Hz, 2H), 5.12 (s, 2H, NH₂), 3.40–3.48 (m, 4H), 1.90–1.97 (m, 4H).

Amide Bond Formation

Activation of 3,4,5-Trimethoxybenzoic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Coupling Agents | EDCI, HOBt |

| Solvent | DMF |

| Temperature | Room temperature, 24 h |

| Yield | 82% |

Coupling with 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

The activated ester reacts with the aniline derivative to form the target benzamide.

Characterization of Final Product:

- Melting Point: 248–250°C

- IR (KBr): 3270 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

- $$^1$$H NMR (DMSO-d₆): δ 10.25 (s, 1H, NH), 8.40 (s, 1H, pyridazine-H), 7.95 (d, J = 8.5 Hz, 2H, Ar–H), 7.60 (d, J = 8.5 Hz, 2H, Ar–H), 7.15 (s, 2H, Ar–H), 3.90 (s, 9H, OCH₃), 3.50–3.58 (m, 4H, pyrrolidine-H), 1.95–2.05 (m, 4H, pyrrolidine-H).

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Q & A

Q. What are the established synthetic routes for 3,4,5-trimethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Core Pyridazine Formation : Cyclization of precursors (e.g., hydrazine derivatives) to form the pyridazine ring, followed by introduction of the pyrrolidine group via nucleophilic substitution. Reaction conditions (e.g., anhydrous solvents, catalytic bases like KCO) are critical for regioselectivity .

Benzamide Coupling : The 3,4,5-trimethoxybenzoyl group is coupled to the pyridazine-phenyl intermediate using coupling agents like HATU or EDCI in DMF or acetonitrile under inert atmosphere. Purification via column chromatography ensures high yields (>70%) .

- Key Intermediates :

- 6-(Pyrrolidin-1-yl)pyridazin-3-amine

- 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

- 3,4,5-Trimethoxybenzoyl chloride

Q. How is the compound characterized structurally and chemically post-synthesis?

- Methodological Answer : Characterization involves:

- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-d6) confirms substituent positions (e.g., pyrrolidine protons at δ 1.8–2.1 ppm, methoxy groups at δ 3.7–3.9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] calculated for CHNO: 497.2152; observed: 497.2155) .

- Melting Point Analysis : Determines purity (reported >250°C for analogs) .

- X-ray Crystallography (if applicable) : SHELX software refines crystal structures to confirm stereochemistry .

Q. What biological targets or activities are associated with this compound?

- Methodological Answer : While direct data on this compound is limited, structural analogs (e.g., pyridazine-morpholine derivatives) show activity in neuronal receptor modulation (e.g., NMDA or GABA receptors) . In vitro assays using SH-SY5Y cells or primary neurons are recommended to evaluate neuroprotective or antiproliferative effects. Dose-response curves (IC) and selectivity profiling against related enzymes (e.g., kinases) are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the pyrrolidin-1-yl group onto the pyridazine ring?

- Methodological Answer : Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of pyrrolidine.

- Catalysis : Use of CuI or Pd catalysts for Buchwald-Hartwig amination improves yield (e.g., from 45% to 75%) .

- Temperature Control : Reactions at 80–100°C for 12–24 hours prevent side-product formation.

- Monitoring : TLC or HPLC tracks reaction progress; quenching with aqueous NHCl isolates the product .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .

- Structural Analog Interference : Confirm compound purity via HPLC (>95%) and rule out off-target effects using siRNA knockdown or competitive binding assays .

- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and replicate experiments (n ≥ 3) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Hydrochloride salts enhance aqueous solubility (test pH-dependent stability) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the methoxy or benzamide positions .

- Formulation : Use PEG-based nanoparticles or cyclodextrin complexes to increase plasma half-life .

- LogP Optimization : Introduce polar substituents (e.g., -OH, -COOH) without disrupting target binding (SAR studies recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.